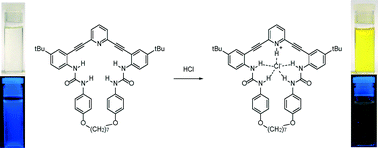Synthesis and solid-state structures of a macrocyclic receptor based on the 2,6-bis(2-anilinoethynyl)pyridine scaffold†
CrystEngComm Pub Date: 2014-01-06 DOI: 10.1039/C3CE42307G
Abstract
A fluorescent macrocyclic anion receptor based on the 2,6-bis(2-anilinoethynyl)pyridine scaffold has been synthesized to investigate the mechanism of fluorescence quenching in this class of compounds. X-ray crystallography reveals that the binding pocket of the receptor is a natural host to both H2O and HCl, accommodating either molecule in nearly identical environments. Our studies show that protonation, not collisional quenching, is responsible for the observed fluorescence quenching response.


Recommended Literature
- [1] Highly efficient and recyclable copper based ionic liquid catalysts for amide synthesis†
- [2] Tarantula myosin free head regulatory light chain phosphorylation stiffens N-terminal extension, releasing it and blocking its docking back†
- [3] 10-Hydroxybenzo[h]quinoline: switching between single- and double-well proton transfer through structural modifications†‡
- [4] Transition metal-free B(dan)-installing reaction (dan: naphthalene-1,8-diaminato): H–B(dan) as a B(dan) electrophile†
- [5] Preparation of gels of chitosan through a hydrothermal reaction in the presence of malonic acid and cinnamaldehyde: characterization and antibacterial activity†
- [6] Improving luminescence thermometry based on non-thermally coupled levels of double luminescent ionic centers Tm3+ and Ho3+ in NaYF4:Yb/Tm@NaYF4:Yb/Ho microcrystals†
- [7] Controlling the two components modified on nanoparticles to construct nanomaterials
- [8] Inside front cover
- [9] Correction: On-chip polyelectrolyte coating onto magnetic droplets – towards continuous flow assembly of drug delivery capsules
- [10] Adsorption of short-chain perfluoroalkyl acids (PFAAs) from water/wastewater

Journal Name:CrystEngComm
Research Products
-
CAS no.: 19238-49-4









